BMS 599626-d4
Description
Significance of HER Kinases in Cellular Signaling Pathways
The HER family of kinases are key regulators of normal cellular functions, including proliferation, differentiation, migration, and survival. frontiersin.orgnih.govcellsignal.com Ligand binding to the extracellular domain of EGFR, HER3, and HER4 triggers the formation of homodimers or heterodimers. frontiersin.orgnih.gov Notably, HER2 does not have a known direct activating ligand but is the preferred dimerization partner for other HER family members. sinobiological.comspringermedizin.de This dimerization activates the intracellular kinase domain, leading to the transphosphorylation of specific tyrosine residues. nih.gov This, in turn, initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell growth and survival. frontiersin.orgspringermedizin.de
Dysregulation of HER kinase signaling, often through gene amplification, overexpression, or mutations, is a well-established driver in the development and progression of various cancers. wikipedia.orgnih.gov For instance, HER2 gene amplification is a hallmark of a subset of breast cancers. springermedizin.de The formation of HER2-containing heterodimers is particularly potent in generating strong and sustained downstream signals. springermedizin.de The intricate and sometimes promiscuous nature of HER receptor interactions contributes to the complexity of cellular signaling and can play a role in the development of resistance to targeted therapies. frontiersin.org
Overview of Kinase Inhibitors in Preclinical Oncology Research
The discovery of the role of dysregulated kinases in cancer has led to the development of kinase inhibitors as a major class of anticancer drugs. nih.gov These small molecules are designed to block the kinase activity of specific proteins, thereby interrupting the signaling pathways that drive tumor growth. wikipedia.org In preclinical research, kinase inhibitors are invaluable tools for elucidating the roles of specific kinases in cancer biology. They are used to study the effects of inhibiting particular signaling pathways in cancer cell lines and in animal models. aacrjournals.orgmdpi.com
The development of kinase inhibitors has moved from broad-spectrum inhibitors to more selective agents that target specific kinases or families of kinases. frontiersin.org This allows for a more precise investigation of cellular mechanisms and the identification of predictive biomarkers for drug response. frontiersin.org Preclinical studies with kinase inhibitors are essential for understanding their mechanism of action, identifying potential resistance mechanisms, and providing the rationale for their advancement into clinical trials. nih.govaacrjournals.org
Rationale for Investigating Pan-HER Kinase Inhibitors, with a Focus on BMS 599626-d4 as a Research Tool
Given the extensive crosstalk and heterodimerization within the HER family, targeting a single receptor may not be sufficient to block the oncogenic signaling completely. nih.govaacrjournals.org This has led to the development of pan-HER inhibitors, which are designed to inhibit multiple members of the HER family simultaneously. The rationale behind this approach is that by blocking multiple receptors, it may be possible to achieve a more comprehensive and durable inhibition of downstream signaling, potentially overcoming resistance mechanisms that can arise from receptor redundancy and heterodimerization. aacrjournals.orgnih.gov
BMS-599626 is a potent and selective pan-HER kinase inhibitor that has been extensively studied in preclinical models. aacrjournals.orgnih.govaacrjournals.org It effectively inhibits both HER1 (EGFR) and HER2. nih.govaacrjournals.org BMS-599626-d4 is a deuterated form of BMS-599626. In research settings, deuterated compounds are often used as internal standards for mass spectrometry-based quantification of the parent drug, allowing for precise pharmacokinetic and pharmacodynamic studies. The investigation of pan-HER inhibitors like BMS-599626 in a research context is crucial for several reasons:
Understanding Complex Signaling Networks: It allows researchers to probe the consequences of simultaneously inhibiting multiple HER family members, providing insights into the intricate signaling networks that drive cancer. nih.gov
Overcoming Resistance: Studies with pan-HER inhibitors can help to understand and potentially overcome resistance to single-agent HER-targeted therapies. aacrjournals.orgchemimpex.com
Broadening Therapeutic Potential: Investigating the effects of pan-HER inhibition across a wide range of cancer models can identify new tumor types that may benefit from this therapeutic strategy. aacrjournals.orgaacrjournals.org
Preclinical studies have shown that BMS-599626 inhibits the proliferation of tumor cell lines that are dependent on HER1 and/or HER2 signaling. aacrjournals.orgselleckchem.com It has been shown to abrogate HER1 and HER2 signaling and inhibit the formation of HER1/HER2 heterodimers. nih.govaacrjournals.org The selectivity of BMS-599626 for HER1 and HER2 over a broad panel of other protein kinases makes it a specific tool for studying the roles of these receptors. aacrjournals.orgnih.gov
Table 1: In vitro activity of BMS-599626 against HER kinases
| Kinase | IC50 (nM) |
|---|---|
| HER1 (EGFR) | 20 |
| HER2 | 30 |
| HER4 | 190 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources. aacrjournals.orgselleckchem.commedchemexpress.com
Table 2: Anti-proliferative activity of BMS-599626 in various tumor cell lines
| Cell Line | Tumor Type | IC50 (µM) |
|---|---|---|
| Sal2 | Salivary Gland Tumor | 0.24 |
| BT474 | Breast Tumor | 0.31 |
| N87 | Gastric Carcinoma | 0.45 |
| KPL-4 | Breast Tumor | 0.38 |
| HCC1954 | Breast Tumor | 0.34 |
| AU565 | Breast Tumor | 0.63 |
| ZR-75-30 | Breast Tumor | 0.51 |
| GEO | Colon Tumor | 0.90 |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. Data compiled from multiple sources. aacrjournals.orgselleckchem.com
Properties
CAS No. |
1330172-72-9 |
|---|---|
Molecular Formula |
C₂₇H₂₃D₄FN₈O₃ |
Molecular Weight |
534.58 |
Synonyms |
N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester; AC 480-d4; |
Origin of Product |
United States |
Molecular Mechanisms of Action of Bms 599626
Direct Kinase Inhibition Profile
BMS-599626 exhibits potent inhibitory activity against several members of the HER family, with varying degrees of potency. The inhibition is measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%.
BMS-599626 is a potent inhibitor of HER1, also known as the epidermal growth factor receptor (EGFR). researchgate.net Biochemical assays using recombinant kinases demonstrated that BMS-599626 inhibits the enzymatic activity of the HER1 cytoplasmic sequence with an IC₅₀ value of approximately 20 nM to 22 nM. aacrjournals.orgmedchemexpress.comcaymanchem.comrndsystems.com This inhibition of kinase activity blocks the receptor's ability to transmit signals that stimulate cell growth. biosynth.com
The compound is also a powerful inhibitor of HER2 (also called ErbB2), another critical member of the HER family. researchgate.net Its potency against HER2 is comparable to its activity against HER1, with reported IC₅₀ values of 30 nM to 32 nM. aacrjournals.orgmedchemexpress.comcaymanchem.comrndsystems.com The dual inhibition of both HER1 and HER2 is a key feature of this compound. aacrjournals.org
While potent against HER1 and HER2, BMS-599626 shows reduced activity against HER4. aacrjournals.org The reported IC₅₀ for HER4 is approximately 190 nM. cellagentech.commedchemexpress.comcaymanchem.comrndsystems.comselleckchem.com This indicates that the compound is about 8- to 10-fold less potent in inhibiting HER4 compared to HER1 and HER2. medchemexpress.comselleckchem.com
| Target Kinase | Alias | IC₅₀ (nM) | Reference |
|---|---|---|---|
| HER1 | EGFR | 20 - 22 | aacrjournals.orgmedchemexpress.comcaymanchem.comrndsystems.com |
| HER2 | ErbB2 | 30 - 32 | aacrjournals.orgmedchemexpress.comcaymanchem.comrndsystems.com |
| HER4 | ErbB4 | 190 | cellagentech.commedchemexpress.comcaymanchem.comrndsystems.comselleckchem.com |
BMS-599626 is a highly selective kinase inhibitor. aacrjournals.orgaacrjournals.org When tested against a broad panel of diverse protein kinases, it demonstrated significantly lower potency for kinases outside the HER family. researchgate.netaacrjournals.org For many kinases, including VEGFR2 and c-Kit, the inhibitory activity was over 100-fold less than for HER1 and HER2. medchemexpress.comselleckchem.commedchemexpress.com Similarly, kinases such as MEK and Lck were inhibited with approximately 100-fold less potency. aacrjournals.orgrndsystems.com In some assessments against more than 100 different protein kinases, no other significant affinities were found besides the HER family members. aacrjournals.orgaacrjournals.org
| Kinase | Potency Compared to HER1/HER2 | IC₅₀ | Reference |
|---|---|---|---|
| MEK | ~100-fold less potent | ~2.5 µM | cellagentech.comaacrjournals.org |
| Lck | ~100-fold less potent | ~4.0 µM | cellagentech.comaacrjournals.org |
| VEGFR2 | >100-fold less potent | >2.5 µM | medchemexpress.comcaymanchem.comselleckchem.com |
| c-Kit | >100-fold less potent | Not Specified | medchemexpress.comselleckchem.com |
Modulation of HER4 Kinase Activity
Allosteric and Active Site Binding Characteristics
Biochemical studies have revealed that BMS-599626 inhibits HER1 and HER2 through distinct molecular mechanisms related to how it binds to the kinase domain. cellagentech.comresearchgate.netaacrjournals.org
Kinetic analyses of HER1 inhibition show that BMS-599626 acts as an ATP-competitive inhibitor. cellagentech.comaacrjournals.orgselleckchem.comapexbt.com This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the HER1 kinase domain. aacrjournals.org By occupying the ATP-binding pocket, it prevents the phosphorylation events necessary for signal transduction. The inhibition constant (Ki) for its binding to HER1 has been reported to be 2 nM. aacrjournals.orgselleckchem.com
In contrast, its interaction with HER2 follows an ATP-noncompetitive mechanism. cellagentech.comaacrjournals.orgselleckchem.com This suggests that BMS-599626 binds to an allosteric site—a location on the HER2 enzyme distinct from the ATP-binding active site. aacrjournals.org This binding induces a conformational change in the enzyme that inhibits its activity, without directly blocking ATP from binding. The Ki for this noncompetitive inhibition of HER2 is 5 nM. aacrjournals.orgselleckchem.com This divergence in the mechanism of inhibition for two closely related receptors is a notable characteristic of the compound. aacrjournals.org
| Target Kinase | Binding Mechanism | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| HER1 (EGFR) | ATP-Competitive | 2 nM | aacrjournals.orgselleckchem.com |
| HER2 (ErbB2) | ATP-Noncompetitive (Allosteric) | 5 nM | aacrjournals.orgselleckchem.com |
ATP-Noncompetitive Binding to HER2
Kinetic analyses have revealed that BMS-599626's inhibition of HER2 occurs through an ATP-noncompetitive mechanism. aacrjournals.orgapexbt.com This means that the inhibitor does not compete with ATP for the binding site on the HER2 kinase domain. aacrjournals.org Instead, it binds to a different site on the enzyme, altering its conformation and thereby preventing the phosphorylation of substrates, even in the presence of ATP. aacrjournals.orgapexbt.com The inhibition constant (Ki) for HER2 has been determined to be 5 nmol/L. aacrjournals.orgselleckchem.com
Impact on Receptor Dimerization and Signaling Transduction
BMS-599626 significantly impacts the dimerization of HER family receptors and the subsequent signal transduction cascades that are crucial for tumor cell growth and survival. aacrjournals.orgnih.gov
Abrogation of HER1 and HER2 Receptor Autophosphorylation
The compound effectively abrogates the autophosphorylation of both HER1 and HER2 receptors. aacrjournals.orgnih.govmedchemexpress.com This inhibition of receptor phosphorylation is a critical step in blocking the downstream signaling pathways. aacrjournals.org In cellular assays, BMS-599626 has been shown to inhibit the phosphorylation of HER1 and HER2 in a dose-dependent manner. aacrjournals.orgapexbt.com For instance, in Sal2 cells, which express a CD8HER2 fusion protein, BMS-599626 inhibited receptor autophosphorylation with an IC50 of 0.3 µM. medchemexpress.commedchemexpress.com In GEO cells, it inhibited EGF-stimulated HER1 phosphorylation with an IC50 of 0.75 µM. medchemexpress.com In N87 cells, which have high levels of HER2, BMS-599626 inhibited its phosphorylation with an IC50 of 0.38 µM. aacrjournals.orgmedchemexpress.com
Inhibition of HER1/HER2 Heterodimerization
A key mechanism of action for BMS-599626 is its ability to inhibit the formation of HER1/HER2 heterodimers. aacrjournals.orgnih.govapexbt.com This is particularly important in tumors where the co-expression and heterodimerization of these receptors are major drivers of tumor growth. aacrjournals.orgnih.gov In AU565 breast tumor cells, which express both HER1 and HER2, treatment with BMS-599626 was shown to inhibit the formation of HER1/HER2 heterodimers that is induced by EGF. aacrjournals.org This inhibition of heterodimerization provides an additional layer of antitumor activity beyond the direct inhibition of kinase activity. aacrjournals.orgnih.gov
Downstream Signaling Pathway Modulation (e.g., MAPK, AKT)
By blocking receptor autophosphorylation and dimerization, BMS-599626 effectively modulates downstream signaling pathways, including the MAPK and AKT pathways, which are critical for cell proliferation and survival. aacrjournals.orgnih.gov
Treatment with BMS-599626 leads to the inhibition of both MAPK and AKT phosphorylation in various tumor cell lines. aacrjournals.org In Sal2 cells, the compound inhibited MAPK phosphorylation with an IC50 of 0.22 µmol/L. aacrjournals.org In N87 cells, it inhibited both MAPK and AKT phosphorylation with an IC50 of 0.35 µmol/L for both. aacrjournals.orgmedchemexpress.com In GEO cells, while there was nearly complete inhibition of EGF-dependent MAPK signaling (IC50 of 0.8 µmol/L), the inhibition of AKT signaling was only partial, suggesting that AKT activation in these cells may be influenced by other upstream signals. aacrjournals.orgmedchemexpress.com The potency of inhibiting these downstream signaling molecules generally correlates with the inhibition of cell proliferation. aacrjournals.org
Table 1: Inhibitory Activity of BMS-599626 on Receptor Phosphorylation and Downstream Signaling
| Cell Line | Target | IC50 (µM) |
|---|---|---|
| Sal2 | HER2 Autophosphorylation | 0.3 medchemexpress.commedchemexpress.com |
| Sal2 | MAPK Phosphorylation | 0.22 aacrjournals.org |
| GEO | HER1 Phosphorylation | 0.75 medchemexpress.com |
| GEO | MAPK Phosphorylation | 0.8 medchemexpress.com |
| N87 | HER2 Phosphorylation | 0.38 aacrjournals.orgmedchemexpress.com |
| N87 | MAPK Phosphorylation | 0.35 aacrjournals.orgmedchemexpress.com |
| N87 | AKT Phosphorylation | 0.35 aacrjournals.orgmedchemexpress.com |
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| BMS-599626-d4 | |
| BMS-599626 | |
| ATP | Adenosine triphosphate |
Preclinical Efficacy Studies and Biological Activities of Bms 599626
In Vitro Cellular Proliferation Studies
Cell Viability and Proliferation Assay Methodologies (e.g., MTT, Thymidine (B127349) Uptake)
Standard laboratory methods have been employed to assess the impact of BMS-599626 on cancer cells. Cell viability is often determined using a colorimetric assay involving the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye. selleckchem.comnih.gov In this method, metabolically active cells convert the MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced, which is measured by absorbance, is directly proportional to the number of viable cells. promega.com
For some cell lines where MTT metabolism does not accurately reflect cell number, a thymidine uptake assay is utilized to measure proliferation. selleckchem.com This method assesses DNA synthesis by measuring the incorporation of radioactive [3H]-thymidine into the DNA of proliferating cells. selleckchem.com
In Vivo Antitumor Activity in Xenograft Models
Characterization of Antitumorigenic Effects in Murine Xenograft Models
The antitumor efficacy of BMS-599626 has been confirmed in various murine xenograft models representing a spectrum of human tumors with HER1 or HER2 overexpression. nih.govaacrjournals.org Oral administration of the compound has been shown to inhibit tumor growth in a dose-dependent manner. selleckchem.commedchemexpress.com
Significant antitumor activity has been observed in models such as:
Sal2: A murine salivary gland tumor model with HER2 overexpression. nih.govaacrjournals.org
GEO: A human colon tumor model that overexpresses HER1. nih.govaacrjournals.org
KPL4: A human breast tumor model with HER2 gene amplification. nih.govaacrjournals.org
BT474: A human breast tumor model with HER2 amplification. medchemexpress.com
N87: A human gastric tumor model with HER2 amplification. medchemexpress.com
A549 and L2987: Human non-small-cell lung tumor models that overexpress HER1. medchemexpress.com
In the Sal2 tumor model, oral administration of BMS-599626 resulted in dose-dependent tumor growth inhibition. selleckchem.com Similarly, in the KPL-4 human breast tumor xenograft, the compound demonstrated potent antitumor activity. selleckchem.com The antitumor effects were also evident in other HER2-amplified xenograft models like BT474 and N87, as well as in HER1-overexpressing models such as A549 and L2987. medchemexpress.com
The table below provides a summary of the xenograft models in which BMS-599626 has demonstrated antitumor activity.
| Xenograft Model | Tumor Type | HER Status |
| Sal2 | Murine Salivary Gland | HER2 Overexpression nih.govaacrjournals.org |
| GEO | Human Colon | HER1 Overexpression nih.govaacrjournals.org |
| KPL4 | Human Breast | HER2 Amplification nih.govaacrjournals.org |
| BT474 | Human Breast | HER2 Amplification medchemexpress.com |
| N87 | Human Gastric | HER2 Amplification medchemexpress.com |
| A549 | Human Non-Small-Cell Lung | HER1 Overexpression medchemexpress.com |
| L2987 | Human Non-Small-Cell Lung | HER1 Overexpression medchemexpress.com |
Correlation Between Receptor Signaling Inhibition and Antitumor Activity in Xenograft Models
A strong correlation has been established between the inhibition of HER1/HER2 receptor signaling by BMS-599626 and its observed antitumor activity in xenograft models. nih.govaacrjournals.org Studies have shown that the extent of tumor growth inhibition corresponds with the level of inhibition of receptor signaling within the treated tumors. aacrjournals.org This indicates that the antitumor effects of BMS-599626 are directly linked to its mechanism of action as a HER1 and HER2 kinase inhibitor. nih.govaacrjournals.org The ability of the compound to modulate receptor signaling and inhibit the proliferation of tumor cells dependent on these pathways translates to its efficacy in vivo. nih.govaacrjournals.org
Modulation of Radiosensitivity
The compound BMS-599626, also known as AC480, has been investigated for its potential to enhance the effectiveness of radiation therapy in treating certain cancers. nih.gov Preclinical studies have focused on its ability to make cancer cells more susceptible to radiation, a process known as radiosensitization. nih.govresearchgate.net
Enhancement of Radiosensitivity in Specific Cell Lines (e.g., HN-5)
Research has demonstrated that BMS-599626 significantly enhances the radiosensitivity of the human head and neck squamous cell carcinoma (HNSCC) cell line, HN-5, which expresses both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2). nih.govselleckchem.com When HN-5 cells were treated with BMS-599626 before and during gamma-radiation, a notable improvement in the radioresponse was observed. nih.gov This suggests that the compound has the potential to increase the therapeutic effects of radiation on tumors. nih.gov
The effectiveness of BMS-599626 as a radiosensitizer is linked to its primary function as a pan-HER inhibitor. nih.govresearchgate.net It selectively inhibits HER1 (EGFR) and HER2 with high potency, and to a lesser extent, HER4. medchemexpress.comtargetmol.com This inhibition disrupts the signaling pathways that are crucial for tumor cell proliferation and survival, which can contribute to radioresistance. targetmol.comfrontiersin.org
Table 1: Investigated Cell Lines and Effects of BMS-599626
| Cell Line | Cancer Type | Key Receptors Expressed | Observed Effect of BMS-599626 |
| HN-5 | Head and Neck Squamous Cell Carcinoma | EGFR, Her2 | Enhanced radiosensitivity, cell growth inhibition, G1 cell cycle arrest. nih.govmedchemexpress.com |
| A2780 | Ovarian | None (HER1/HER2 negative) | No significant inhibition of proliferation. selleckchem.com |
Underlying Cellular Mechanisms (e.g., cell cycle redistribution, DNA repair inhibition)
The radiosensitizing effect of BMS-599626 is attributed to several underlying cellular mechanisms, primarily cell cycle redistribution and the inhibition of DNA repair processes. nih.gov
Cell Cycle Redistribution: Treatment with BMS-599626 induces an accumulation of cancer cells in the G1 phase of the cell cycle. nih.govmedchemexpress.com This redistribution is significant because cells in the G1 phase are generally more sensitive to the damaging effects of radiation. By arresting cells in this phase, BMS-599626 increases the efficacy of subsequent radiation treatment. nih.gov This effect is mediated by the downregulation of key cell cycle regulatory proteins. medchemexpress.comtargetmol.com
DNA Repair Inhibition: A crucial aspect of how BMS-599626 enhances radiosensitivity is by interfering with the cancer cells' ability to repair the DNA damage caused by radiation. nih.gov The compound has been shown to prolong the presence of γ-H2AX foci, which are markers of DNA double-strand breaks, for up to 24 hours after radiation. nih.gov This indicates a delay or inhibition in the DNA repair process. The inhibition of Ku70, a protein critical for the non-homologous end joining (NHEJ) DNA repair pathway, has been identified as a contributing factor. medchemexpress.comtargetmol.com
Table 2: Molecular Mechanisms of BMS-599626-Induced Radiosensitization in HN-5 Cells
| Cellular Process | Key Molecular Target/Marker | Observed Effect of BMS-599626 |
| Cell Cycle Regulation | Cyclin D, Cyclin E, pRb, pCDK1/2, CDK6 | Inhibition of expression, leading to G1 phase arrest. medchemexpress.comtargetmol.com |
| DNA Damage Response | Ku70, γ-H2AX | Inhibition of Ku70 expression; prolonged presence of γ-H2AX foci. nih.govmedchemexpress.com |
| Signal Transduction | pEGFR, pHER2, pAkt, pMAPK | Inhibition of phosphorylation, disrupting survival signals. medchemexpress.comtargetmol.com |
Notably, while BMS-599626 enhances cell death in combination with radiation, it does not appear to increase the percentage of cells undergoing radiation-induced apoptosis. nih.gov This suggests that the enhanced cell killing is primarily due to the potentiation of other forms of radiation-induced cell death, stemming from the inhibited DNA repair and cell cycle arrest.
Role of Bms 599626 in Modulating Drug Resistance Mechanisms
Inhibition of ATP-Binding Cassette (ABC) Transporters
BMS-599626 has been identified as a potent inhibitor of the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP). nih.govnih.gov Its inhibitory action appears to be specific to ABCG2, with less significant effects on other transporters like ABCB1 (P-glycoprotein) and ABCC1 (multidrug resistance-associated protein 1). nih.gov This specificity is crucial as it minimizes off-target effects.
Research indicates that BMS-599626 effectively inhibits the function of the ABCG2 transporter at nanomolar concentrations. nih.govnih.gov This inhibition is significant because ABCG2 is known to transport a wide range of anticancer drugs, and its overexpression is a common cause of multidrug resistance in various cancers. nih.govdovepress.com The inhibitory effect of BMS-599626 has been observed in both wild-type and mutant forms of the ABCG2 transporter. nih.gov
Studies have demonstrated that BMS-599626 can reverse ABCG2-mediated multidrug resistance in cancer cell lines that overexpress this transporter. nih.govnih.gov At non-cytotoxic concentrations, BMS-599626 sensitizes these resistant cells to various chemotherapeutic drugs that are substrates of ABCG2, such as mitoxantrone (B413) and topotecan (B1662842). nih.govnih.gov For instance, in NCI-H460/MX20 cells, which overexpress ABCG2, treatment with BMS-599626 significantly reduced the IC50 values of these drugs, indicating a restoration of sensitivity. nih.gov
Table 1: Effect of BMS-599626 on the IC50 of Chemotherapeutic Drugs in ABCG2-Overexpressing Cells
| Cell Line | Chemotherapeutic Drug | Treatment | IC50 (nM) | Fold Reversal |
|---|---|---|---|---|
| NCI-H460/MX20 | Mitoxantrone | Control | >1000 | - |
| + BMS-599626 (300 nM) | ~100 | >10 | ||
| NCI-H460/MX20 | Topotecan | Control | >2000 | - |
| + BMS-599626 (300 nM) | ~200 | >10 |
This table is based on data reported in scientific literature, illustrating the significant reduction in the half-maximal inhibitory concentration (IC50) of ABCG2 substrate drugs in the presence of BMS-599626. nih.gov
The reversal of drug resistance by BMS-599626 is directly linked to its ability to increase the intracellular concentration of chemotherapeutic agents. nih.govnih.gov By inhibiting the efflux function of ABCG2, BMS-599626 leads to a higher accumulation of substrate drugs inside the cancer cells. nih.gov Radioactive drug accumulation experiments have confirmed that treatment with BMS-599626 results in a concentration-dependent increase in the intracellular levels of drugs like [3H]-mitoxantrone in ABCG2-overexpressing cells. nih.gov
Reversal of Chemotherapeutic Drug Resistance in ABCG2-Overexpressing Cell Lines
Mechanistic Insights into ABCG2 Modulation
The mechanism by which BMS-599626 modulates ABCG2 function has been investigated to understand its precise mode of action.
The function of ABC transporters is fueled by the hydrolysis of ATP, a process carried out by their ATPase domain. mdpi.com BMS-599626 has been shown to inhibit the ATPase activity of ABCG2. nih.govnih.govresearchgate.net This inhibition of ATP hydrolysis is a key aspect of its mechanism, as it directly hampers the energy source required for the transporter to pump drugs out of the cell. nih.gov The inhibition of ATPase activity by BMS-599626 is dose-dependent. researchgate.netfrontiersin.org
Importantly, the modulatory effect of BMS-599626 on ABCG2 is not due to a change in the expression levels or the cellular localization of the transporter protein. nih.govnih.gov Western blot and immunofluorescence analyses have shown that treatment with BMS-599626 does not alter the total amount of ABCG2 protein or its presence on the cell membrane. nih.govfrontiersin.org This indicates that BMS-599626 acts directly on the transporter's function rather than affecting its synthesis or trafficking within the cell.
Computational Docking Studies of BMS 599626 with ABCG2
Computational docking studies have been instrumental in elucidating the molecular interactions between BMS-599626 and the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein implicated in multidrug resistance (MDR) in cancer. nih.govmdpi.com These in-silico analyses provide a theoretical framework that complements experimental findings, suggesting a direct interaction mechanism by which BMS-599626 inhibits the efflux function of ABCG2. nih.gov
Research utilizing induced-fit docking (IFD) has predicted the most stable binding pose of BMS-599626 within the human ABCG2 protein. nih.gov The analysis revealed that BMS-599626 likely situates itself within the substrate-binding cavity located in the transmembrane domain of the transporter. nih.gov This positioning is critical, as it suggests a competitive inhibition mechanism where BMS-599626 occupies the same site as chemotherapeutic drugs that are normally expelled by ABCG2. nih.govnih.gov
The predicted binding affinity of this interaction is significant, with a reported Glide gscore of -12.886 kcal/mol, indicating a strong and stable complex. nih.gov The stability of the BMS-599626-ABCG2 complex is maintained by specific molecular interactions, primarily hydrogen bonds. nih.gov
Detailed analysis of the docking pose shows that key hydrogen-bonding interactions occur between the nitrogen atoms in the morpholine (B109124) ring and the carbamoyl (B1232498) group of BMS-599626 and the amino acid residue Asn436 in chain B of the ABCG2 protein. nih.gov These interactions are crucial for anchoring the inhibitor within the binding pocket. The in-silico docking studies support the experimental observations that BMS-599626 inhibits the ATPase activity of ABCG2 and reverses ABCG2-mediated drug resistance. nih.govfrontiersin.org By occupying the substrate-binding site, BMS-599626 is thought to allosterically or directly interfere with the ATP hydrolysis that fuels the transporter's efflux activity. nih.govresearchgate.net
The computational findings align with experimental data showing that BMS-599626 increases the intracellular accumulation of known ABCG2 substrates, such as mitoxantrone and topotecan, in cancer cells overexpressing the transporter. nih.govmdpi.com This synergy between computational predictions and experimental results strengthens the repositioning of BMS-599626, a pan-HER kinase inhibitor, as a potent chemosensitizer in the context of ABCG2-mediated MDR. nih.gov
Interactive Data Table: Predicted Interactions of BMS-599626 with ABCG2
| Parameter | Finding | Source |
| Docking Method | Induced-fit docking (IFD) | nih.gov |
| Binding Location | Transmembrane domain, substrate-binding cavity | nih.gov |
| Docking Score (Glide gscore) | -12.886 kcal/mol | nih.gov |
| Key Interacting Residue | Asn436 (Chain B) | nih.gov |
| Interacting Groups on BMS-599626 | Nitrogen atoms in the morpholine ring and carbamoyl group | nih.gov |
| Predicted Mechanism | Interaction with the substrate-binding site, inhibition of ATPase activity | nih.govnih.gov |
Structure Activity Relationship Sar and Chemical Biology Investigations of Bms 599626
Design and Synthesis of Analogs for SAR Elucidation
The journey to identify BMS-599626 involved extensive Structure-Activity Relationship (SAR) studies. nih.gov The core structure, a 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f] Current time information in Bangalore, IN.researchgate.netnih.govtriazine, was systematically modified to optimize for dual inhibitory activity against both Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and HER2. aacrjournals.orgnih.gov
Key findings from these analog-based studies include:
The Pyrrolotriazine Core : This heterocyclic system serves as the foundational scaffold, designed to mimic the adenine (B156593) portion of ATP and form crucial hydrogen bond interactions within the hinge region of the kinase's ATP-binding pocket. aacrjournals.org
The C4-Aniline Group : Modifications at the 4-position of the pyrrolotriazine core were found to be critical for potency. A bulky and lipophilic aniline (B41778) substituent at this position was essential for achieving potent dual inhibition of HER1 and HER2. This group occupies a specific lipophilic selectivity pocket within the kinase domain. aacrjournals.org
The C6-Carbamate Group : To further enhance potency and improve pharmaceutical properties like solubility and bioavailability, a wide array of substituents were introduced at the C6 position. aacrjournals.org This led to the identification of the (3S)-3-morpholinylmethyl ester carbamate (B1207046) group in BMS-599626, which extends into a hydrophobic channel leading towards the protein surface. aacrjournals.orgnih.gov The development of pyrrolotriazine analogs with a 5-((4-aminopiperidin-1-yl)methyl) solubilizing group also proved to be a successful strategy for creating dual EGFR/HER2 inhibitors. researchgate.net
The systematic synthesis and evaluation of these analogs allowed researchers to build a comprehensive SAR model, guiding the optimization process that ultimately selected BMS-599626 as a clinical candidate based on its potent and selective kinase inhibition profile and robust activity in preclinical tumor models. aacrjournals.orgnih.gov
Table 1: Summary of Structure-Activity Relationship (SAR) for Pyrrolo[2,1-f] Current time information in Bangalore, IN.researchgate.netnih.govtriazine Analogs
| Molecular Position | Structural Feature | Impact on Activity |
| Pyrrolotriazine Core | Scaffold | Binds to the adenine pocket in the ATP binding site, interacting with the hinge region. aacrjournals.org |
| C4-Position | Bulky, lipophilic aniline group | Essential for potent dual HER1/HER2 kinase inhibition; occupies a lipophilic selectivity pocket. aacrjournals.org |
| C6-Position | Carbamate esters / Solubilizing groups | Modulates enzyme inhibition potency and improves pharmaceutical properties (e.g., solubility, pharmacokinetics). aacrjournals.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Related Contexts
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models for the BMS-599626 series are proprietary, the principles are widely applied in the design of kinase inhibitors, including those targeting HER2. nih.gov
The general approach involves:
Data Set Assembly : A collection of molecules with known inhibitory activities (e.g., IC₅₀ values) against a target kinase, such as HER2, is compiled. scholarsresearchlibrary.com
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Generation : Statistical methods, such as Partial Least Squares (PLS) regression or machine learning algorithms like k-Nearest Neighbor (kNN), are used to build a mathematical model that links the descriptors to the biological activity. nih.govscholarsresearchlibrary.com
Validation : The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in the model's creation. scholarsresearchlibrary.com
For instance, a 3D-QSAR study on quinazoline (B50416) derivatives as HER2 inhibitors used Self-Organizing Molecular Field Analysis (SOMFA). The resulting model successfully predicted the inhibitory potency and provided insights into the structural requirements for activity, highlighting the importance of shape and hydrophobic interactions within the HER2 active site. nih.gov Such models serve as predictive tools to prioritize the synthesis of novel compounds with potentially higher activity, thereby accelerating the drug discovery process. nih.govtandfonline.com
Table 2: Example Statistical Results from a 3D-QSAR Model for HER2 Inhibitors (Note: This data is from a study on quinazoline derivatives, presented here to illustrate the output of QSAR modeling).
| Statistical Parameter | Value | Description |
| q² (Cross-validated) | 0.767 | Indicates good internal model predictivity. nih.gov |
| r² (Non-cross-validated) | 0.815 | Shows a high correlation between predicted and experimental activity for the training set. nih.gov |
| F-test value | 97.22 | Represents the statistical significance of the model. nih.gov |
Insights into Molecular Features Governing Kinase Selectivity and Potency
BMS-599626 is a potent, selective, and orally bioavailable pan-HER kinase inhibitor. aacrjournals.orgmedchemexpress.com Its molecular design allows it to effectively inhibit key members of the human epidermal growth factor receptor (HER) family.
Potency : Biochemical assays have demonstrated that BMS-599626 inhibits HER1 (EGFR) and HER2 with high potency, showing IC₅₀ values of 20 nM and 30 nM, respectively. aacrjournals.orgcellagentech.com It also inhibits HER4, but with a lower potency (IC₅₀ = 190 nM). cellagentech.com
Selectivity : The compound is highly selective for the HER family. When tested against a broad panel of other protein kinases, it was found to be over 100-fold more selective for HER1/HER2 than for other kinases such as VEGFR2, c-Kit, and Lck. medchemexpress.com This selectivity is crucial for minimizing off-target effects.
Distinct Inhibition Mechanisms : Kinetic studies revealed that BMS-599626 inhibits HER1 and HER2 through different mechanisms. It is competitive with ATP for binding to HER1, but acts in an ATP-non-competitive manner against HER2. cellagentech.com This dual mechanism is a unique feature of the compound.
Inhibition of Heterodimerization : Beyond inhibiting the enzymatic activity of individual receptors, BMS-599626 has been shown to disrupt the formation of HER1/HER2 heterodimers, which is a key mechanism for signal amplification in cancer cells. nih.govaacrjournals.org This provides an additional layer of pathway inhibition. nih.gov
Table 3: Kinase Inhibition Profile of BMS-599626
| Kinase Target | IC₅₀ (nM) | Notes |
| HER1 (EGFR) | 20 - 22 | High potency; ATP-competitive inhibition. aacrjournals.orgcellagentech.com |
| HER2 (ErbB2) | 30 - 32 | High potency; ATP-non-competitive inhibition. aacrjournals.orgcellagentech.com |
| HER4 (ErbB4) | 190 | Moderate potency. cellagentech.com |
| MEK | 2,500 | ~100-fold less potent than against HER1/HER2. cellagentech.com |
| Lck | 4,000 | ~100-fold less potent than against HER1/HER2. cellagentech.com |
Strategic Use of Deuterated Analogs (BMS 599626-d4) in Mechanistic Studies
The use of deuterated analogs, such as BMS-599626-d4, represents a sophisticated strategy in medicinal chemistry to investigate a drug's metabolic fate and enhance its pharmacokinetic properties. nih.govresearchgate.net Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen (¹H).
The core principle behind this strategy is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. bioscientia.de Consequently, it requires more energy to break a C-D bond. bioscientia.de
In drug metabolism, many compounds are broken down by enzymes, such as the cytochrome P450 family, through reactions that involve the cleavage of C-H bonds. nih.gov By strategically replacing specific hydrogen atoms with deuterium at known or suspected sites of metabolism, this enzymatic breakdown can be slowed down. nih.govtandfonline.com
The strategic applications in mechanistic studies include:
Identifying Metabolic Soft Spots : Synthesizing multiple deuterated versions of a drug and studying their metabolic profiles can help pinpoint the exact locations on the molecule that are most susceptible to metabolic breakdown.
Stabilizing Stereoisomers : In some cases, deuteration can also be used to stabilize specific stereoisomers of a drug. bioscientia.de
While specific published studies on BMS-599626-d4 are not available in the public domain, its creation would be intended to probe the metabolic pathways of BMS-599626. By observing how the pharmacokinetic profile of BMS-599626-d4 differs from its non-deuterated parent compound, researchers can gain crucial insights into its in vivo processing, which is vital information for drug development and optimization.
Advanced Analytical and Bioanalytical Methodologies Utilizing Bms 599626 D4
Applications of Deuterated Compounds in In Vitro Research
Deuterated compounds, such as BMS-599626-d4, are invaluable in various in vitro research applications. The substitution of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic processes at the site of deuteration. nih.gov This property is particularly useful in studying the metabolic stability of a drug candidate. By comparing the in vitro metabolism of the deuterated and non-deuterated compounds in liver microsomes or other cellular systems, researchers can identify the primary sites of metabolic attack.
In the context of BMS-599626, a potent inhibitor of the HER1 and HER2 tyrosine kinases, in vitro studies have been crucial in establishing its mechanism of action and its effects on cancer cell lines. ontosight.aiaacrjournals.org While specific studies detailing the use of BMS-599626-d4 in this context are not widely published, the general principles of using deuterated compounds apply. For instance, in vitro proliferation assays using tumor cell lines that are dependent on HER1/HER2 signaling could be performed with BMS-599626-d4 to assess if the deuteration affects its antiproliferative activity. aacrjournals.orgmedchemexpress.com Any observed differences in potency could provide insights into the role of metabolism in the compound's activity.
Furthermore, deuterated compounds are instrumental in target engagement and binding studies. For example, in competitive binding assays, BMS-599626-d4 could be used to understand the interaction with its target kinases, HER1 and HER2, with potentially altered kinetics that could be precisely measured. selleckchem.com
Isotope-Labeled Internal Standards in Quantitative Bioanalysis for Research Purposes
One of the most significant applications of BMS-599626-d4 is its use as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. scispace.comwuxiapptec.com In research settings, accurately quantifying the concentration of a drug candidate like BMS-599626 in complex biological matrices such as plasma, tissues, or cell lysates is essential for pharmacokinetic and pharmacodynamic studies.
Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative LC-MS because their physicochemical properties are nearly identical to the analyte of interest. scispace.comwuxiapptec.com This similarity ensures that the SIL internal standard co-elutes with the analyte and experiences similar matrix effects, extraction recovery, and ionization efficiency, leading to highly accurate and precise quantification. scispace.com
The use of a deuterated internal standard like BMS-599626-d4, which has a mass difference from the parent compound, allows for their simultaneous detection by the mass spectrometer while being distinguishable by their mass-to-charge ratio (m/z). wuxiapptec.com This approach significantly improves the reliability and robustness of the analytical method.
Table 1: Key Characteristics of an Ideal Isotope-Labeled Internal Standard for Quantitative Bioanalysis
| Characteristic | Description | Importance for BMS-599626-d4 |
| Chemical Identity | Nearly identical chemical structure to the analyte (BMS-599626). | Ensures similar chromatographic behavior and extraction recovery. |
| Mass Difference | Sufficient mass difference (typically ≥ 3-4 Da) to prevent isotopic crosstalk. wuxiapptec.com | The 'd4' designation indicates a mass difference of 4 Daltons, which is generally sufficient. |
| Isotopic Purity | High isotopic purity to minimize interference from the unlabeled analyte. | Crucial for accurate quantification at low concentration levels. |
| Stability | Deuterium atoms should be placed at metabolically stable positions to prevent back-exchange. | Essential for maintaining the mass difference throughout the analytical process. |
Mechanistic Studies Employing Isotopic Labeling
For instance, in studies involving tyrosine kinase inhibitors, understanding their metabolism is crucial as some metabolites may retain biological activity or have off-target effects. nih.gov The use of BMS-599626-d4 in cell-based assays or in preclinical models would allow for the identification of its metabolites through mass spectrometry by searching for the characteristic isotopic signature.
A recent study highlighted the role of BMS-599626 in antagonizing ABCG2-mediated multidrug resistance. nih.govnih.gov In such mechanistic studies, BMS-599626-d4 could be employed to investigate whether the deuteration affects its interaction with the ABCG2 transporter or its ability to increase the intracellular accumulation of other chemotherapeutic agents. nih.gov Radioactive labeling, often with isotopes like ³H or ¹⁴C, is also a common technique in such accumulation and efflux assays. nih.gov
Spectroscopic Techniques for Characterizing Deuterated Compound Interactions
Various spectroscopic techniques are employed to characterize deuterated compounds and their interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the site and level of deuteration in BMS-599626-d4. sigmaaldrich.comnih.gov Both ¹H NMR and ²H (Deuterium) NMR can be utilized. In ¹H NMR, the absence of signals at specific positions confirms successful deuteration, while ²H NMR directly detects the deuterium nuclei. sigmaaldrich.com
Mass spectrometry (MS) is another essential technique. It is used to determine the molecular weight of BMS-599626-d4 and confirm the incorporation of the four deuterium atoms. brightspec.comansto.gov.au High-resolution mass spectrometry can provide precise mass measurements, further validating the isotopic composition.
When studying the interaction of BMS-599626-d4 with its target proteins, such as the HER family kinases, techniques like X-ray crystallography could be used to determine the three-dimensional structure of the inhibitor-protein complex. While not directly observing the deuterium atoms, the structural information is crucial for understanding the binding mode. nih.gov Other biophysical techniques, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), could be used to measure the binding affinity and kinetics of BMS-599626-d4 to its target kinases and compare them to the non-deuterated compound.
Table 2: Spectroscopic and Analytical Techniques for BMS-599626-d4
| Technique | Application for BMS-599626-d4 |
| Nuclear Magnetic Resonance (NMR) | Confirming the position and extent of deuterium labeling. sigmaaldrich.comnih.gov |
| Mass Spectrometry (MS) | Verifying the molecular weight and isotopic purity. brightspec.comansto.gov.au Used in quantitative bioanalysis as a detector. scispace.com |
| Liquid Chromatography (LC) | Separating BMS-599626-d4 from the parent compound and other matrix components before MS analysis. scispace.com |
| X-ray Crystallography | Determining the 3D structure of the compound bound to its target protein. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measuring the thermodynamics of binding to target proteins. |
| Surface Plasmon Resonance (SPR) | Determining the kinetics (on- and off-rates) of binding to target proteins. |
Future Research Directions and Open Questions Pertaining to Bms 599626
Exploration of Synergistic Effects with Other Targeted Agents in Preclinical Models
A significant area of ongoing research is the potential of BMS-599626 to work in combination with other targeted therapies to enhance anti-tumor activity and overcome resistance. Preclinical studies have already demonstrated synergistic or additive effects with several classes of agents.
IGF-1R Inhibitors: Crosstalk between the HER and Insulin-like Growth Factor-1 Receptor (IGF-1R) pathways is a known mechanism of drug resistance. Studies in ovarian and head and neck cancer cell lines showed that combining BMS-599626 with IGF-1R inhibitors (like BMS-536924 or BMS754807) results in a synergistic antiproliferative effect. nih.govnih.gov This combination leads to decreased activation of the critical survival pathways AKT and ERK and enhances apoptosis. nih.govnih.gov The rationale is that inhibiting one pathway can lead to a compensatory upregulation of the other; thus, dual inhibition blocks this escape mechanism. nih.gov
MET Inhibitors: In models of mesenchymal-like (MSL) subtype triple-negative breast cancer (TNBC), combining BMS-599626 with the MET inhibitor SU11274 produced marked synergistic reductions in cell viability. spandidos-publications.com
PI3K/mTOR Inhibitors: The PI3K/mTOR pathway is a downstream effector of HER signaling. In bladder cancer and head and neck squamous cell carcinoma (HNSCC) cells, combining BMS-599626 with PI3K/mTOR inhibitors like PF04691502 showed significant synergy, suggesting a potent vertical blockade of the signaling cascade. researchgate.net
CDK4/6 Inhibitors: In HER2-positive breast cancer models, combining HER2-targeted therapies like BMS-599626 with CDK4/6 inhibitors such as PD-0332991 has demonstrated additive effects. genesandcancer.com Targeting CDK4/6 is a rational approach as it lies downstream of many resistance mechanisms that can develop against HER2 inhibitors. genesandcancer.com
Radiotherapy: In head and neck cancer cells, BMS-599626 has been shown to enhance radiosensitivity. medchemexpress.comlabscoop.com It promotes cell cycle redistribution and inhibits DNA repair mechanisms in irradiated cells, suggesting a potential role as a radiosensitizing agent. medchemexpress.com
| Combination Agent Class | Specific Agent (Example) | Cancer Model | Observed Effect | Reference |
| IGF-1R Inhibitor | BMS-536924, BMS754807 | Ovarian, Head & Neck | Synergy, Enhanced Apoptosis | nih.gov, nih.gov |
| MET Inhibitor | SU11274 | Triple-Negative Breast Cancer | Synergy, Reduced Viability | spandidos-publications.com |
| PI3K/mTOR Inhibitor | PF04691502 | Head & Neck, Bladder | Synergy | researchgate.net |
| CDK4/6 Inhibitor | PD-0332991 | HER2+ Breast Cancer | Additive Effects | genesandcancer.com |
| Radiation | N/A | Head & Neck | Enhanced Radiosensitivity | labscoop.com, medchemexpress.com |
Investigation of BMS 599626 in Emerging Resistance Pathways
Beyond synergistic combinations, BMS-599626 itself shows promise in directly addressing complex drug resistance mechanisms, a major challenge in oncology.
A key area of future research is its role in combating multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters. Recent studies have repositioned BMS-599626 as a potent inhibitor of ABCG2 (also known as Breast Cancer Resistance Protein, BCRP). nih.gov Overexpression of ABCG2 is a primary cause of chemotherapy failure, as it effluxes a wide range of anticancer drugs from the cell. Research found that non-cytotoxic concentrations of BMS-599626 can sensitize ABCG2-overexpressing cancer cells to chemotherapy agents like topotecan (B1662842) and mitoxantrone (B413). nih.gov The mechanism involves the direct inhibition of the transporter's ATPase activity without altering its protein expression or localization. nih.gov This suggests a novel application for BMS-599626 as a chemosensitizer to reverse MDR, warranting further in vivo investigation.
Furthermore, resistance to therapies targeting one pathway, such as IGF-1R inhibitors, often involves the activation of HER family signaling as an escape route. nih.gov By inhibiting this compensatory signaling, BMS-599626 could be investigated as a strategy to prevent or overcome acquired resistance to other targeted agents. nih.gov
Development of Advanced In Vitro and In Vivo Models for Further Characterization
Future characterization of BMS-599626 will benefit from the use of more sophisticated preclinical models that better recapitulate the complexity of human tumors.
Advanced In Vitro Models: While initial characterization has relied on a broad panel of 2D cancer cell line monocultures, future work should progress towards three-dimensional (3D) models, such as spheroids and organoids. selleckchem.commedchemexpress.comncats.io These models more accurately mimic tumor architecture, cell-cell interactions, and nutrient gradients, providing a more predictive assessment of drug efficacy. Patient-derived organoids (PDOs), in particular, could be used to explore the efficacy of BMS-599626 combinations across a diverse range of patient-specific tumor subtypes.
Advanced In Vivo Models: The initial antitumor activity of BMS-599626 was confirmed in various xenograft models using human tumor cell lines in immunocompromised mice (e.g., Sal2, GEO, KPL-4, N87). selleckchem.commedchemexpress.comncats.ioapexbt.com Future studies should employ more advanced models, including patient-derived xenografts (PDXs), which maintain the genetic and histological features of the original patient tumor. Additionally, using humanized mouse models (immunocompromised mice engrafted with a human immune system) would allow for the investigation of the interplay between HER-inhibition and the immune response, a critical aspect of modern cancer therapy.
Computational Chemistry and Artificial Intelligence Applications in Designing Novel Pan-HER Inhibitors Inspired by BMS 599626 Scaffold
The distinct pyrrolotriazine chemical structure of BMS-599626 and its unique dual-mechanism inhibition profile make it an excellent lead compound for future drug design efforts. cellagentech.comchemimpex.com Modern computational approaches can accelerate the discovery of next-generation inhibitors.
Scaffold-Based Drug Design: The BMS-599626 structure can serve as a template for designing new derivatives. Computational docking simulations, like those used to study its interaction with ABCG2, can be employed to predict how modifications to the scaffold would affect binding affinity and selectivity against different HER family members or against resistance-conferring mutations. nih.gov
Machine Learning and AI: Machine learning (ML) and artificial intelligence (AI) are increasingly being used to navigate the vast chemical space for drug discovery. patsnap.com An AI model could be trained on the structural features of BMS-599626 and other known kinase inhibitors, along with their associated activity data. Such a model could then predict the activity of novel, computationally-generated compounds, prioritizing the synthesis of those with the highest predicted potency and most desirable drug-like properties. This approach could be particularly valuable for designing inhibitors that target specific, clinically-relevant mutations in the EGFR/HER2 pathway that confer resistance to existing therapies. patsnap.com
Q & A
Q. What is the molecular mechanism of BMS-599626-d4, and how does it selectively inhibit HER family kinases (HER1/EGFR, HER2)?
BMS-599626-d4 is an orally bioavailable small-molecule inhibitor targeting HER1 (EGFR) and HER2, with weaker activity against HER4. Its selectivity is attributed to competitive ATP-binding domain inhibition, disrupting downstream signaling pathways like MAPK and PI3K-Akt. Preclinical studies should validate selectivity using kinase profiling assays and cellular models with HER-overexpressing lines (e.g., breast cancer cell lines) .
Q. How were dosing strategies optimized in early-phase clinical trials for BMS-599626-d4?
Phase I trials employed a modified Fibonacci dose-escalation scheme starting at 100 mg/day, informed by prior pharmacokinetic (PK) data from healthy volunteers. Translational biomarkers (e.g., skin biopsies for HER1/2 inhibition) were used to correlate dose levels with target engagement and toxicity. Researchers should replicate this approach by integrating PK/PD modeling and safety monitoring into trial design .
Q. What experimental models are most suitable for evaluating BMS-599626-d4 efficacy?
Preclinical studies should use HER1/2-driven xenografts or patient-derived tumor models. Include controls for off-target effects (e.g., HER4-negative models) and validate results with orthogonal methods like immunohistochemistry (IHC) and phospho-protein assays. Ensure reproducibility by documenting protocols for model establishment and data collection .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for BMS-599626-d4?
Discrepancies may arise from differences in drug bioavailability, tumor microenvironment interactions, or model-specific genetic backgrounds. Address these by:
Q. What methodological frameworks are recommended for designing biomarker-driven trials with BMS-599626-d4?
Use the PICO (Population, Intervention, Comparison, Outcome) framework to define cohorts (e.g., HER2-positive metastatic cancers) and endpoints (e.g., progression-free survival). Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize biomarkers (e.g., HER2 FISH status) and ensure translational relevance .
Q. How can researchers ensure reproducibility in preclinical studies of BMS-599626-d4?
- Standardize protocols for cell culture, dosing, and endpoint measurements (e.g., tumor volume, apoptosis assays).
- Use syntax-driven data processing (e.g., R/Python scripts) to document cleaning and analysis steps.
- Share raw datasets and code via repositories like GitHub or Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. What strategies mitigate bias in translational studies evaluating BMS-599626-d4's combination therapies?
- Randomize treatment arms and blind outcome assessors.
- Pre-register study hypotheses and analysis plans (e.g., on ClinicalTrials.gov or Open Science Framework).
- Use adaptive trial designs to adjust dosing based on interim biomarker analyses .
Methodological Guidance
Q. How should researchers analyze pharmacokinetic-pharmacodynamic (PK/PD) relationships for BMS-599626-d4?
Employ nonlinear mixed-effects modeling (e.g., NONMEM) to estimate parameters like clearance and volume of distribution. Validate models with bootstrapping or visual predictive checks. Include covariates (e.g., HER2 expression levels) to explain inter-patient variability .
Q. What statistical methods are robust for handling sparse or censored data in BMS-599626-d4 trials?
Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., overall survival). For censored PK data, apply maximum likelihood estimation or multiple imputation. Report confidence intervals and effect sizes to avoid overgeneralizing findings .
Q. How can multi-institutional collaborations enhance BMS-599626-d4 research validity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
